N-(5-chloro-2-methoxyphenyl)azepane-1-carboxamide
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Overview
Description
N-(5-chloro-2-methoxyphenyl)azepane-1-carboxamide: is a chemical compound with the molecular formula C14H19ClN2O It is characterized by the presence of an azepane ring, a seven-membered nitrogen-containing heterocycle, attached to a carboxamide group and a 5-chloro-2-methoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-2-methoxyphenyl)azepane-1-carboxamide typically involves the reaction of 5-chloro-2-methoxyaniline with azepane-1-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N-(5-chloro-2-methoxyphenyl)azepane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Formation of N-(5-hydroxy-2-methoxyphenyl)azepane-1-carboxamide.
Reduction: Formation of N-(5-chloro-2-methoxyphenyl)azepane-1-amine.
Substitution: Formation of N-(5-substituted-2-methoxyphenyl)azepane-1-carboxamide derivatives.
Scientific Research Applications
Chemistry: N-(5-chloro-2-methoxyphenyl)azepane-1-carboxamide is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound is studied for its potential as a pharmacophore. It can be used to design and synthesize new drugs with improved efficacy and reduced side effects.
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. It is being investigated for its activity against various diseases, including cancer and neurological disorders.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)azepane-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
- N-(5-chloro-2-methoxyphenyl)azepane-1-carbothioamide
- N-(5-chloro-2-methoxyphenyl)azepane-1-carboxylate
- N-(5-chloro-2-methoxyphenyl)azepane-1-sulfonamide
Comparison: N-(5-chloro-2-methoxyphenyl)azepane-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, stability, and biological activity. For instance, the carboxamide group provides specific hydrogen-bonding interactions that can enhance binding affinity to biological targets, making it a valuable scaffold in drug design.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)azepane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c1-19-13-7-6-11(15)10-12(13)16-14(18)17-8-4-2-3-5-9-17/h6-7,10H,2-5,8-9H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYNSQNPCUIXKKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)N2CCCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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